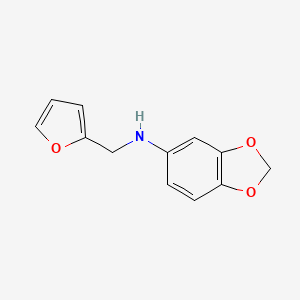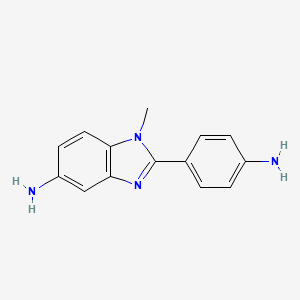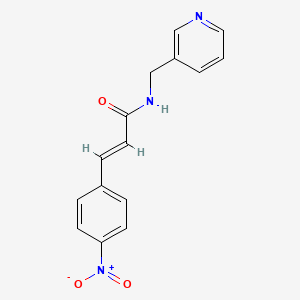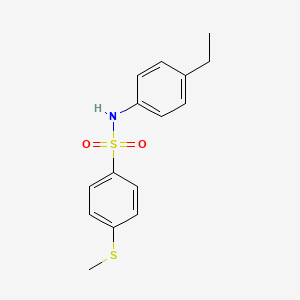
N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide, also known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is known to inhibit RAC1, a member of the Rho GTPase family, which plays a crucial role in cell migration, proliferation, and survival.
Wirkmechanismus
N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide inhibits RAC1 by binding to its effector domain, which prevents the activation of downstream signaling pathways that are involved in cell migration, proliferation, and survival. RAC1 is known to interact with various proteins, including PAK1, NADPH oxidase, and PI3K, which play crucial roles in cancer progression, cardiovascular disease, and inflammatory disorders.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide inhibits cell migration and invasion, induces apoptosis, and reduces tumor growth. In cardiovascular disease, N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide reduces the formation of atherosclerotic plaques and improves endothelial function. In inflammatory disorders, N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide reduces inflammation and prevents tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high specificity for RAC1 and does not affect other members of the Rho GTPase family. However, N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide has several potential future directions for research. One area of research is to investigate the therapeutic potential of N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide in combination with other drugs for the treatment of cancer, cardiovascular disease, and inflammatory disorders. Another area of research is to develop more potent and selective inhibitors of RAC1 that can be used as potential therapeutics. Furthermore, the development of RAC1 inhibitors that can be delivered specifically to tumor cells could improve the efficacy and reduce the toxicity of cancer treatments.
Synthesemethoden
The synthesis of N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide involves the reaction of 4-ethylphenylamine with 4-chloro-3-nitrobenzenesulfonamide, followed by reduction with tin and hydrochloric acid to yield the intermediate 4-ethylphenyl-4-amino-benzenesulfonamide. The intermediate is then reacted with methylthioacetic acid to give the final product, N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and inflammatory disorders. Several studies have shown that N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide inhibits RAC1, which plays a crucial role in cancer cell migration and invasion. In addition, N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide has been shown to reduce the formation of atherosclerotic plaques in animal models of cardiovascular disease. Furthermore, N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide has been found to have anti-inflammatory effects in models of inflammatory bowel disease and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(4-ethylphenyl)-4-methylsulfanylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S2/c1-3-12-4-6-13(7-5-12)16-20(17,18)15-10-8-14(19-2)9-11-15/h4-11,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVULAGZZHYTSSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-4-methylsulfanylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5853065.png)
![methyl 4-[(6-quinoxalinylcarbonyl)amino]benzoate](/img/structure/B5853068.png)
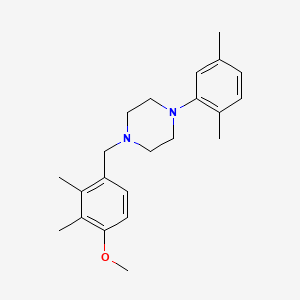

![1-[3-(trifluoromethyl)phenyl]ethanone 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5853090.png)
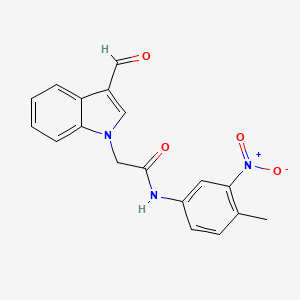
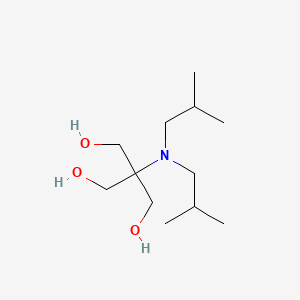
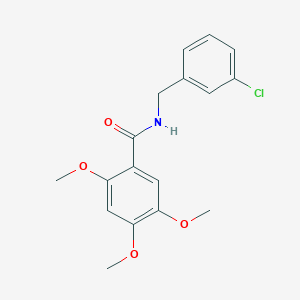
![2-(2-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5853122.png)
![4-{[(2-propoxy-1-naphthyl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5853126.png)
![3-(2-methoxy-1-naphthyl)-N'-[1-(1-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5853137.png)
